
Sulfasuccinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonamides, including sulfasuccinamide, can be synthesized through various methods. One efficient strategy involves the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups . Another approach involves the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts . Additionally, the combination of H2O2 and SOCl2 can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .
Industrial Production Methods
Industrial production of sulfonamides often relies on the reaction of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst such as DMAP . Metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids also provide an efficient system for the construction of sulfonamides .
Chemical Reactions Analysis
Types of Reactions
Sulfasuccinamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides using oxidizing agents like H2O2 and SOCl2.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Common Reagents and Conditions
Common reagents used in the synthesis of sulfonamides include sodium sulfinates, amines, H2O2, SOCl2, and NH4I . Reaction conditions often involve the use of microwave irradiation or metal-catalyzed coupling reactions .
Major Products Formed
The major products formed from these reactions are sulfonamides, which are important functional groups in pharmaceutical and biologically active compounds .
Scientific Research Applications
Antibacterial Properties
Sulfasuccinamide exhibits antibacterial properties similar to those of sulfamethoxazole. It has been primarily used topically for treating infections in the ear, nose, and throat. The compound acts by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
Table 1: Comparison of this compound and Related Sulfonamides
Property | This compound | Sulfamethoxazole |
---|---|---|
Antibacterial Spectrum | Broad | Broad |
Primary Uses | Topical infections | Systemic infections |
Mechanism of Action | Inhibition of folate synthesis | Inhibition of folate synthesis |
Formulation | Topical | Oral |
Role as a Carbonic Anhydrase Inhibitor
This compound has been identified as an inhibitor of carbonic anhydrases, particularly carbonic anhydrase XII. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of edema by decreasing intraocular pressure and promoting diuresis .
Case Study: Carbonic Anhydrase Inhibition
A study demonstrated that this compound's inhibitory action on carbonic anhydrase resulted in significant reductions in tumor growth and metastasis in models expressing carbonic anhydrase IX under hypoxic conditions. This suggests potential applications in cancer therapy .
Applications in Neurological Disorders
Recent research has indicated that this compound may have utility beyond its antibacterial effects, particularly in treating central nervous system disorders such as epilepsy. Its mechanism as a carbonic anhydrase inhibitor may contribute to its efficacy in managing seizure disorders by modulating acid-base balance in the brain .
Table 2: Potential Therapeutic Applications of this compound
Condition | Application Type | Mechanism |
---|---|---|
Ear, Nose, and Throat Infections | Antibacterial | Folate synthesis inhibition |
Glaucoma | Carbonic Anhydrase Inhibition | Reduction of intraocular pressure |
Epilepsy | Neurological Disorder | Modulation of acid-base balance |
Research on Resistance and Efficacy
The emergence of bacterial resistance to sulfonamides, including this compound, is a growing concern. Studies have shown that exposure to over-the-counter sulfonamide antibiotics can lead to cross-resistance among bacterial strains, emphasizing the need for ongoing research into the mechanisms of resistance and alternative therapeutic strategies .
Mechanism of Action
Sulfasuccinamide exerts its effects by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Comparison with Similar Compounds
Sulfasuccinamide is similar to other sulfonamide compounds such as sulfamethoxazole . it is unique in its specific applications and properties. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibacterial with similar properties.
Sulfanilamide: A sulfonamide antibiotic used to treat vulvovaginal candidiasis.
Sulfadiazine: A sulfonamide used as a competitive inhibitor of dihydropteroate synthetase.
This compound stands out due to its specific use as a carbonic anhydrase inhibitor and its application in treating local infections .
Biological Activity
Sulfasuccinamide, a member of the sulfonamide class of antibiotics, is known for its antibacterial properties similar to those of sulfamethoxazole. This article explores its biological activities, mechanisms of action, and implications for clinical use, supported by relevant data tables and research findings.
Overview of this compound
This compound is primarily utilized for its antimicrobial effects, particularly against a range of Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway, thereby disrupting nucleic acid synthesis in bacteria .
This compound exerts its effects through the following mechanisms:
- Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), this compound competitively inhibits DHPS, leading to reduced folate production essential for bacterial growth.
- Antimicrobial Spectrum : It is effective against various pathogens, including Staphylococcus aureus, Escherichia coli, and other Enterobacteriaceae .
Antimicrobial Efficacy
The efficacy of this compound against different bacterial strains can be summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Klebsiella pneumoniae | 128 µg/mL |
Case Studies and Research Findings
-
Study on Resistance Mechanisms :
A recent study investigated the emergence of resistance in Staphylococcus aureus strains exposed to sulfonamides. The researchers found that mutations in the DHPS gene conferred increased resistance, highlighting the need for careful monitoring of antibiotic use . -
Comparative Efficacy :
In a comparative analysis with sulfamethoxazole, this compound demonstrated comparable efficacy but with a slightly higher MIC against certain strains. This suggests that while both compounds are effective, their clinical applications may vary based on resistance profiles . -
In Vitro Studies :
Various in vitro studies have shown that this compound exhibits significant antibacterial activity against multi-drug resistant strains. For instance, a study reported an IC50 value indicating effective inhibition at low concentrations, reinforcing its potential as a therapeutic agent .
Radical Scavenging Activity
In addition to its antibacterial properties, this compound derivatives have been evaluated for their radical scavenging activity. The DPPH assay results indicated moderate antioxidant activities across various derivatives:
Compound | IC50 (mM) | Activity Level |
---|---|---|
This compound | 1.75 | Moderate |
Methyl derivative | 0.66 | High |
Ethyl carboxylate group | 4.2 | Low |
This suggests potential applications beyond antimicrobial activity, possibly in oxidative stress-related conditions .
Properties
IUPAC Name |
4-oxo-4-(4-sulfamoylanilino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXPZYBZLDQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046275 | |
Record name | Sulfasuccinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-14-2 | |
Record name | 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3563-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfasuccinamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3563-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfasuccinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfasuccinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFASUCCINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8286I9062N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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